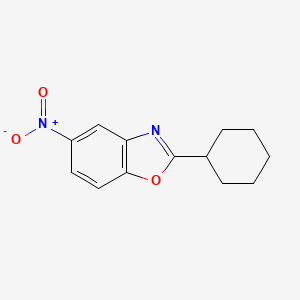
2-Cyclohexyl-5-nitro-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexyl-5-nitro-1,3-benzoxazole is a heterocyclic aromatic compound that features a benzoxazole core substituted with a cyclohexyl group at the 2-position and a nitro group at the 5-position. Benzoxazole derivatives are known for their diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with aldehydes or carboxylic acids. For 2-Cyclohexyl-5-nitro-1,3-benzoxazole, the reaction can be carried out using 2-aminophenol and cyclohexanecarboxaldehyde under acidic conditions, followed by nitration to introduce the nitro group at the 5-position .
Industrial Production Methods: Industrial production of benzoxazole derivatives often employs catalytic systems to enhance yield and selectivity. Metal catalysts, nanocatalysts, and ionic liquid catalysts are commonly used to facilitate the condensation reactions. The process is optimized for scalability and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyclohexyl-5-nitro-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.
Reduction: The benzoxazole ring can be reduced to form benzoxazoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the nitro group.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under acidic conditions.
Major Products:
Amino derivatives: Formed by the reduction of the nitro group.
Benzoxazoline derivatives: Formed by the reduction of the benzoxazole ring.
Halogenated derivatives: Formed by electrophilic substitution reactions.
Applications De Recherche Scientifique
2-Cyclohexyl-5-nitro-1,3-benzoxazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit DNA topoisomerases and protein kinases.
Industry: Utilized in the development of functional materials and as a precursor for the synthesis of dyes and pigments
Mécanisme D'action
The biological activity of 2-Cyclohexyl-5-nitro-1,3-benzoxazole is primarily attributed to its interaction with key molecular targets. The compound can inhibit enzymes such as DNA topoisomerases and protein kinases, which are involved in cell proliferation and survival pathways. The nitro group enhances its ability to form hydrogen bonds and engage in non-covalent interactions with biological targets, thereby increasing its efficacy .
Comparaison Avec Des Composés Similaires
- 2-Methyl-5-nitro-1,3-benzoxazole
- 2-Phenyl-5-nitro-1,3-benzoxazole
- 2-Cyclohexyl-1,3-benzoxazole
Comparison: 2-Cyclohexyl-5-nitro-1,3-benzoxazole is unique due to the presence of both a cyclohexyl group and a nitro group, which confer distinct steric and electronic properties. Compared to 2-Methyl-5-nitro-1,3-benzoxazole, the cyclohexyl group provides greater hydrophobicity and bulk, potentially enhancing its interaction with hydrophobic pockets in biological targets. The nitro group also contributes to its reactivity and biological activity .
Propriétés
Formule moléculaire |
C13H14N2O3 |
|---|---|
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
2-cyclohexyl-5-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C13H14N2O3/c16-15(17)10-6-7-12-11(8-10)14-13(18-12)9-4-2-1-3-5-9/h6-9H,1-5H2 |
Clé InChI |
DGLXHSCBBDDCLH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


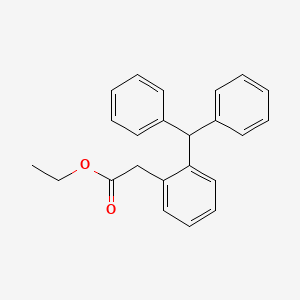
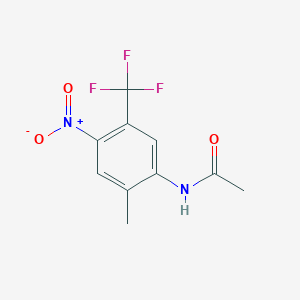
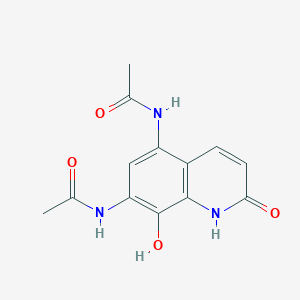
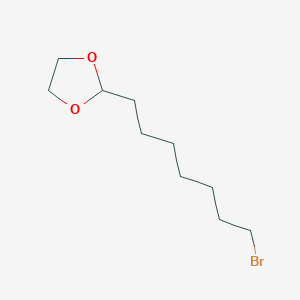
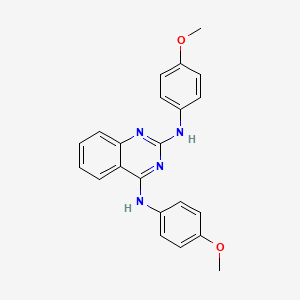
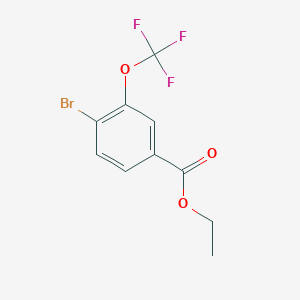

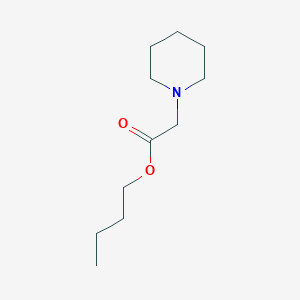
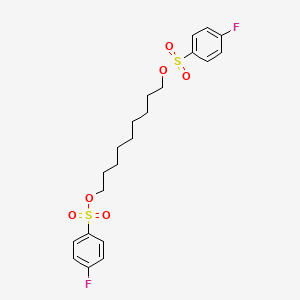
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrochloride](/img/structure/B13989905.png)
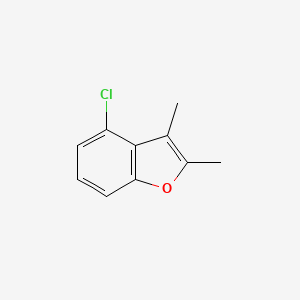

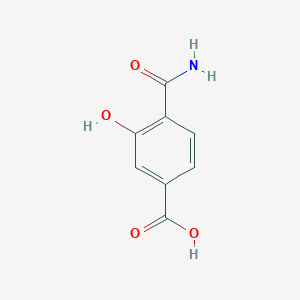
![Tert-butyl 1-(2-hydroxyethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13989930.png)
